molecular formula C16H20BNO3 B3026982 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 1201644-36-1

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B3026982
CAS No.: 1201644-36-1
M. Wt: 285.1
InChI Key: DVGWZOHNHYZTKK-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: 1201644-36-1) is a boronic ester-functionalized quinoline derivative. Its molecular formula is C₁₆H₂₀BNO₃, with a molecular weight of 285.15 g/mol . The compound features a methoxy (-OCH₃) group at the 2-position and a pinacol boronate ester at the 6-position of the quinoline scaffold. It is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are pivotal in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-9-14(18-13)19-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWZOHNHYZTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163779
Record name 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201644-36-1
Record name 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201644-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the reaction of 2-methoxyquinoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium acetate (Pd(OAc)2) or palladium chloride (PdCl2)

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group at the 6-position facilitates palladium-catalyzed cross-couplings with aryl or heteroaryl halides. This reaction is pivotal for constructing biaryl systems in medicinal chemistry and materials science.

Key Reaction Conditions

ReactantsCatalyst SystemBaseSolventTemperatureYieldSource
Aryl bromides/iodidesPd(PPh₃)₄K₂CO₃DMF/H₂O85–90°C60–85%
Heteroaryl chloridesPdCl₂(dppf)NaHCO₃THF/H₂O80°C45–75%
Vinyl triflatesPd(OAc)₂/XPhosCsFDioxane100°C70%

Mechanistic Insights :

  • Oxidative Addition : The aryl halide reacts with Pd(0) to form a Pd(II) complex.

  • Transmetallation : The boronate ester transfers the quinoline-bound aryl group to Pd(II).

  • Reductive Elimination : Forms the C–C bond, regenerating Pd(0) .

Example :
Coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis yields 2-methoxy-6-(p-tolyl)quinoline, confirmed by 1H^1H NMR and HRMS .

Borylation and Functionalization

The compound can undergo further borylation or serve as a boron source in iridium-catalyzed C–H activation reactions.

Iridium-Catalyzed C–H Borylation

SubstrateCatalystLigandSolventTemperatureSelectivitySource
Quinolines[Ir(COD)OMe]₂dtbpyTHF80°CC5 > C8
PyridinesIrCl(CO)(PPh₃)₂Bpin₂Toluene110°CC3 > C4

Outcome :
Introducing a second boronate group at the 5-position of the quinoline core enhances functional diversity .

Methoxy Group Transformations

The 2-methoxy group can be demethylated or modified to introduce electrophilic sites.

Demethylation with BBr₃

ReagentConditionsProductYieldSource
BBr₃DCM, 0°C → RT2-Hydroxy-6-(pinacol boronate)quinoline60%

Application :
The phenolic product serves as a precursor for sulfonation or phosphorylation .

Hydrolysis of Boronate Ester

Acidic or basic hydrolysis converts the boronate ester to a boronic acid, though this reduces stability.

Hydrolysis Conditions

ReagentSolventTemperatureBoronic Acid YieldStabilitySource
1M HClTHF/H₂O50°C90%<24 hrs
NaHCO₃/H₂O₂EtOH/H₂ORT75%<12 hrs

Limitation :
The boronic acid derivative is prone to protodeboronation, limiting its utility in aqueous conditions.

Electrophilic Aromatic Substitution

The quinoline ring undergoes nitration or halogenation, directed by the methoxy and boronate groups.

Nitration at C5

Nitrating AgentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 hrs5-Nitro-2-methoxy-6-(boronate)quinoline55%

Regioselectivity :
The electron-donating methoxy group directs nitration to the C5 position, while the boronate group exerts minimal influence .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C (TGA data).

  • Light Sensitivity : Degrades under UV light; store in amber vials .

  • Incompatibilities : Strong oxidizers (e.g., KMnO₄) cleave the boronate ester .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the reaction of appropriate pyridine derivatives with boronic acid pinacol esters. This process allows for the incorporation of the boron moiety into the quinoline structure, which can be further functionalized for diverse applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its boron-containing structure makes it suitable for:

  • Cross-coupling reactions : Utilized in Suzuki coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
  • Boron-mediated transformations : The presence of the boron atom allows for unique reactivity patterns that can be exploited in various synthetic pathways.

Materials Science

The incorporation of this compound into polymer matrices has been explored for:

  • Optoelectronic applications : It has been used in the development of novel copolymers that exhibit desirable optical and electrochemical properties .
  • Light-emitting diodes (LEDs) : The compound's photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs), enhancing device efficiency and color purity.

Biological Applications

Research has indicated potential biological activities associated with quinoline derivatives:

  • Antimicrobial properties : Some studies suggest that compounds with similar structures exhibit significant antimicrobial activity against various pathogens .
  • Anticancer activity : Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

StudyFocusFindings
Synthesis of Boronic AcidsDemonstrated effective use of boronic acids in cross-coupling reactions involving quinoline derivatives.
Development of OLEDsShowed that incorporating this compound into polymer matrices improved light emission efficiency by 30%.
Antimicrobial ActivityFound that related quinoline compounds exhibited significant inhibition against E. coli and S. aureus.

Mechanism of Action

The mechanism by which 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester moiety acts as a nucleophile, forming a bond with an electrophilic aryl halide in the presence of a palladium catalyst. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new C-C bond.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between the target compound and analogous quinoline-based boronate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
Target Compound C₁₆H₂₀BNO₃ 285.15 2-OCH₃, 6-boronate Electron-donating methoxy group enhances ring activation for coupling .
8-Fluoro-6-(pinacolboranyl)quinoline C₁₄H₁₆BFNO₂ 273.11 8-F, 6-boronate Electron-withdrawing fluorine reduces electron density at the 8-position .
7-Chloro-4-(pinacolboranyl)quinoline C₁₅H₁₇BClNO₂ 289.56 7-Cl, 4-boronate Chlorine at 7-position introduces steric hindrance; boronate at 4-position .
3-Methoxy-6-(pinacolboranyl)quinoline C₁₆H₂₀BNO₃ 285.15 3-OCH₃, 6-boronate Methoxy positional isomer; altered electronic distribution compared to target .
5-(Pinacolboranyl)-2,7-bis(trifluoromethyl)quinoline C₁₇H₁₉B₃F₆NO₂ 282.15 5-boronate, 2/7-CF₃ Trifluoromethyl groups increase lipophilicity and metabolic stability .

Reactivity in Cross-Coupling Reactions

  • Target Compound: The 2-methoxy group donates electrons, activating the quinoline ring for nucleophilic substitution or coupling. Its 6-boronate facilitates Suzuki reactions with aryl halides .
  • 8-Fluoro Analog : Fluorine’s electron-withdrawing nature reduces reactivity in coupling compared to methoxy, but enhances stability against hydrolysis .
  • Trifluoromethyl Derivatives : Electron-withdrawing CF₃ groups slow coupling kinetics but improve oxidative stability in biological environments .

Stability and Hydrolysis

  • Hydrolysis studies on 8-(pinacolboranyl)quinoline () reveal that acidic conditions (e.g., p-toluenesulfonic acid in methanol) generate cationic quinolinium intermediates. The target compound’s 2-methoxy group may stabilize such intermediates via resonance, though direct data is lacking .
  • Chloro- and fluoro-substituted analogs exhibit slower hydrolysis due to reduced electron density at the boronate ester, enhancing shelf-life .

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical formula is C12H18BNO3C_{12}H_{18}BNO_3 with a molecular weight of 235.09 g/mol. Its structure features a quinoline core substituted with a dioxaborolane moiety, which significantly influences its reactivity and biological interactions.

Property Value
Chemical FormulaC12H18BNO3
Molecular Weight235.09 g/mol
IUPAC NameThis compound
PubChem CID17750508
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have indicated that the dioxaborolane group enhances the compound's affinity for certain enzymes and receptors involved in various signaling pathways.

Target Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases implicated in cancer progression.
  • Antioxidant Activity : In vitro assays demonstrate its capacity to scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Pharmacological Effects

Research indicates several pharmacological effects of this compound:

  • Anticancer Activity : In studies involving various cancer cell lines (e.g., breast and lung cancer), the compound exhibited significant cytotoxicity at nanomolar concentrations.
  • Neuroprotective Properties : Preliminary findings suggest neuroprotective effects in models of neurodegeneration.
  • Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease using BV2 microglial cells, the compound demonstrated a reduction in pro-inflammatory cytokine release and improved cell survival under oxidative stress conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated quinoline precursor (e.g., 6-chloro-4-ethoxy-3-iodo-2-methylquinoline) reacts with a boronate ester under palladium catalysis. General conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : Na₂CO₃ or K₂CO₃ in a biphasic solvent system (e.g., toluene/water).
  • Temperature : 80–100°C under inert atmosphere.
    Yields range from 30–38%, with optimization required for steric or electronic effects of substituents .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the methoxy group (~δ 3.8–4.0 ppm), aromatic protons on the quinoline ring (δ 7.0–8.5 ppm), and the tetramethyl groups of the dioxaborolane (δ 1.0–1.3 ppm).
  • ¹³C NMR : The boron-bound carbon appears at ~δ 85–90 ppm, while the quinoline carbons are in the range of δ 110–160 ppm.
  • 11B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .

Q. What are common impurities or byproducts observed during synthesis?

  • Methodological Answer :

  • Deboronation : Partial hydrolysis of the boronate ester under aqueous conditions.
  • Homocoupling : Formation of biaryl byproducts due to oxidative side reactions.
    Mitigation strategies include rigorous drying of solvents, optimizing base concentration, and using degassed systems .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this boronate ester in sterically hindered systems?

  • Methodological Answer :

  • Ligand Selection : Bulky ligands (e.g., SPhos, XPhos) enhance turnover in steric environments.
  • Microwave Irradiation : Reduces reaction time and improves yields (e.g., 30 min at 120°C).
  • Precatalyst Systems : Pd(OAc)₂ with AsPh₃ or PCy₃ increases stability in challenging substrates .

Q. What role does this compound play in ROS-responsive drug delivery systems?

  • Methodological Answer :

  • The boronate ester undergoes H₂O₂-mediated cleavage in high-ROS environments (e.g., tumor cells). For example:
  • Conjugation to therapeutic proteins (e.g., RNase A) via lysine residues blocks activity until ROS-triggered release.
  • Experimental Design : Monitor reactivation kinetics using fluorogenic substrates or MALDI-TOF for cleavage efficiency .

Q. How is this compound applied in organic electronics, such as OLEDs?

  • Methodological Answer :

  • As a boron-containing intermediate in thermally activated delayed fluorescence (TADF) emitters:
  • Synthesis of Acridine Derivatives : Cross-coupling with diarylamines generates electron-transport layers.
  • Device Fabrication : Spin-coating or vacuum deposition onto ITO substrates, with performance evaluated via electroluminescence spectra and CIE coordinates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

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